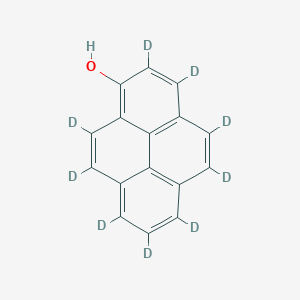

1-Hydroxypyrene-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514409 | |

| Record name | (~2~H_9_)Pyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132603-37-3 | |

| Record name | (~2~H_9_)Pyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of 1-Hydroxypyrene-d9 for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene is the primary metabolite of pyrene, a common PAH, and its measurement in urine is a widely accepted method for assessing human exposure to these potentially carcinogenic compounds.[1] Accurate quantification of 1-hydroxypyrene relies on the use of a stable isotope-labeled internal standard, with 1-Hydroxypyrene-d9 being the standard of choice. This deuterated analogue exhibits nearly identical chemical and physical properties to the native compound, allowing for correction of matrix effects and variations in sample preparation and instrument response.[2]

This guide details a proposed three-step synthesis of this compound starting from commercially available pyrene-d10. The methodology is based on a high-yield synthesis of 1-hydroxypyrene, which involves a Friedel-Crafts acylation, a Baeyer-Villiger oxidation, and subsequent saponification.[3][4]

Proposed Synthesis of this compound

The proposed synthetic pathway for this compound is a three-step process starting from pyrene-d10. This route is an adaptation of a known high-yield synthesis for the non-deuterated 1-hydroxypyrene.[3][4]

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of the non-deuterated 1-hydroxypyrene and should be considered a starting point for experimental optimization.

Step 1: Friedel-Crafts Acylation of Pyrene-d10 to 1-Acetylpyrene-d9

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrene-d10 and dichloromethane.

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath and slowly add anhydrous aluminum trichloride while stirring.

-

Acylation: Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-acetylpyrene-d9 can be purified by recrystallization from ethanol.

Step 2: Baeyer-Villiger Oxidation of 1-Acetylpyrene-d9 to 1-Acetoxypyrene-d9

-

Reaction Setup: Dissolve the purified 1-acetylpyrene-d9 in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Oxidant Addition: Add an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to obtain crude 1-acetoxypyrene-d9, which can be purified by recrystallization from ethanol.

Step 3: Saponification of 1-Acetoxypyrene-d9 to this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1-acetoxypyrene-d9 in a mixture of water and a suitable alcohol (e.g., ethanol) to aid solubility.

-

Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to 50-60 °C.[3]

-

Reaction Monitoring: Stir for several hours until the reaction is complete, as indicated by TLC.

-

Acidification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield crude this compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for the non-deuterated analogue.[3]

| Step | Starting Material | Key Reagents | Expected Yield (%) | Expected Purity (%) |

| 1. Friedel-Crafts Acylation | Pyrene-d10 | Acetyl chloride, Aluminum trichloride | ~95 | >98 (after recryst.) |

| 2. Baeyer-Villiger Oxidation | 1-Acetylpyrene-d9 | m-CPBA or Sodium perborate | ~96 | >99 (after recryst.) |

| 3. Saponification | 1-Acetoxypyrene-d9 | Sodium hydroxide, Hydrochloric acid | ~95 | >99 (crude) |

| Overall | Pyrene-d10 | ~87 |

Purification of this compound to an Analytical Standard

To be suitable as an analytical standard, this compound must be of high purity, typically >99%, with a well-defined isotopic enrichment. The crude product from the synthesis requires further purification.

Caption: General workflow for the purification of this compound.

Purification Protocols

Method 1: Column Chromatography

-

Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or toluene).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Method 2: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., toluene, ethanol, or a mixture of solvents).

-

Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For achieving the highest purity (>99.9%), a combination of these methods, potentially followed by a final purification step using preparative High-Performance Liquid Chromatography (HPLC), may be necessary.[2]

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final this compound product must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound, with purity >99% by area normalization. The retention time should be consistent with a reference standard.[5] |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment | A molecular ion peak at m/z 227.3 corresponding to C16HD9O. The isotopic distribution will confirm the high level of deuteration.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | 1H NMR will show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated standard. 13C NMR will confirm the carbon skeleton. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound for use as an analytical standard. The proposed synthetic route, adapted from established methods for the non-deuterated analogue, offers a viable pathway to this essential internal standard. The detailed purification protocols are designed to achieve the high purity required for accurate and reliable bioanalytical applications. It is crucial to note that the proposed synthesis requires experimental validation and optimization. Researchers and scientists in drug development and environmental monitoring can utilize this guide as a foundational resource for the in-house preparation of high-purity this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

A Technical Guide to the Physicochemical Properties of 1-Hydroxypyrene-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled analog of 1-Hydroxypyrene. It is primarily utilized as an internal standard for the quantitative analysis of its non-labeled counterpart in various biological matrices, most notably in urine as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs).[1][2]

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized below. These properties are critical for its application in analytical chemistry, particularly in mass spectrometry-based methods where a distinct mass shift from the endogenous analyte is required for accurate quantification.

| Property | Value |

| Chemical Name | 2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol |

| Synonyms | 1-Pyren-2,3,4,5,6,7,8,9,10-d9-ol, 1-Pyrenol-d9 |

| CAS Number | 132603-37-3 |

| Molecular Formula | C₁₆HD₉O |

| Molecular Weight | 227.31 g/mol |

| Accurate Mass | 227.1297 |

| Appearance | White to Beige Solid |

| Purity | Typically >95% (as determined by HPLC)[3] |

| Isotopic Purity | Isotopic Purity: 98% |

| Storage Temperature | +4°C[3] |

| Unlabeled CAS Number | 5315-79-7[3] |

Structural and Identifier Information

| Identifier | Value |

| InChI | InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D[3] |

| SMILES | [2H]c1c([2H])c2c([2H])c([2H])c3c([2H])c([2H])c(O)c4c([2H])c([2H])c(c1[2H])c2c34[3] |

Experimental Protocols

The protocols described below are fundamental to the quality control and application of this compound as an analytical standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method outlines a general procedure for assessing the chemical purity of this compound.

Objective: To separate and quantify this compound from any non-deuterated or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Visible or fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.[4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A typical isocratic elution might use a 70:30 (v/v) mixture of acetonitrile and water.[5]

-

Detection: Fluorescence detection is highly sensitive for this compound. Excitation and emission wavelengths are set to approximately 242 nm and 388 nm, respectively.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent like acetonitrile or methanol.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated by dividing the main peak area by the total area of all peaks detected in the chromatogram.

-

Quantification of 1-Hydroxypyrene in Urine using Isotope Dilution LC-MS/MS

This protocol details the use of this compound as an internal standard for the biomonitoring of PAH exposure.

Objective: To accurately measure the concentration of 1-Hydroxypyrene in a biological matrix (urine) using this compound for internal calibration.

Methodology:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation:

-

A known amount of this compound internal standard working solution is spiked into a measured volume of urine.[1]

-

Since 1-Hydroxypyrene is excreted primarily as glucuronide and sulfate conjugates, enzymatic hydrolysis is required.[7] The urine sample is treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.[8]

-

The hydrolyzed sample is then subjected to a sample cleanup and concentration step, typically solid-phase extraction (SPE) using a C18 cartridge.[2]

-

The analyte is eluted from the SPE cartridge with a solvent like methanol, evaporated to dryness, and reconstituted in the mobile phase for injection.[9]

-

-

LC Separation: Similar to the purity analysis, a C18 column is used to chromatographically separate 1-Hydroxypyrene from other matrix components.

-

MS/MS Detection:

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both 1-Hydroxypyrene and the this compound internal standard.

-

The concentration of 1-Hydroxypyrene in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations: Workflows and Pathways

Biomonitoring Workflow

The following diagram illustrates the typical workflow for using this compound in a clinical or research setting to assess PAH exposure.

Caption: Workflow for urinary 1-Hydroxypyrene analysis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1-Hydroxypyrene, the analyte measured using this compound, is an agonist of the Aryl Hydrocarbon Receptor (AhR). This pathway is central to the toxicological effects of PAHs.

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) pathway.

References

- 1. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 132603-37-3 | LGC Standards [lgcstandards.com]

- 4. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cejsh.icm.edu.pl [cejsh.icm.edu.pl]

- 7. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pjmhsonline.com [pjmhsonline.com]

An In-depth Technical Guide to 1-Hydroxypyrene-d9: Chemical Structure and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 1-hydroxypyrene. 1-Hydroxypyrene is a primary metabolite of pyrene and a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of environmental and occupational pollutants, with some being recognized as carcinogens. The use of this compound is essential for robust and reliable biomonitoring studies in toxicology, environmental health, and drug development.

Chemical Structure and Isotopic Labeling

This compound is a synthetically modified version of 1-hydroxypyrene where nine hydrogen atoms on the pyrene ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical methods.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol |

| Synonyms | 1-Pyrenol-d9, 1-Hydroxypyrene (deuterated) |

| Molecular Formula | C₁₆HD₉O |

| Molecular Weight | ~227.30 g/mol |

| CAS Number | 132603-37-3 |

| Isotopic Purity | Typically ≥98% |

Table 1: Physicochemical Properties of this compound.[2]

The deuteration of the aromatic rings provides a stable isotopic label that does not readily exchange with hydrogen atoms from the surrounding environment, ensuring the integrity of the standard during sample preparation and analysis.

Synthesis of this compound

While several chemical synthesis routes exist for unlabeled 1-hydroxypyrene, the preparation of this compound often involves the use of a deuterated precursor, such as Pyrene-d10. A documented method for the synthesis of this compound is through an enzymatic reaction.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the method described by Chetiyanukornkul, Toriba, et al. (2002).[3]

Objective: To synthesize this compound from Pyrene-d10 using a cytochrome P450 enzyme system.

Materials:

-

Pyrene-d10

-

Cytochrome P450 1A1 (recombinant)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine Pyrene-d10 (dissolved in a minimal amount of a suitable solvent like DMSO) with the phosphate buffer containing the recombinant human cytochrome P450 1A1.

-

Initiation of Reaction: Add the NADPH-generating system to the reaction mixture to initiate the enzymatic hydroxylation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes), allowing the enzyme to metabolize the Pyrene-d10 to this compound.

-

Reaction Quenching: Stop the reaction by adding a quenching solvent, such as ice-cold acetone or acetonitrile.

-

Extraction: Extract the synthesized this compound from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate.

-

Purification: Purify the extracted this compound using reversed-phase HPLC to separate it from unreacted Pyrene-d10 and other potential byproducts.

-

Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Application in Biomonitoring: Quantification of 1-Hydroxypyrene in Urine

This compound is predominantly used as an internal standard for the quantification of 1-hydroxypyrene in biological matrices, most commonly urine. The following is a representative protocol for the analysis of urinary 1-hydroxypyrene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of Urinary 1-Hydroxypyrene

Objective: To accurately quantify the concentration of 1-hydroxypyrene in human urine samples.

Materials:

-

Urine samples

-

This compound internal standard solution (of known concentration)

-

β-glucuronidase/arylsulfatase (from Helix pomatia)

-

Acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Formic acid

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To a 1 mL aliquot of urine, add a precise volume of the this compound internal standard solution.

-

Add acetate buffer to adjust the pH to 5.0.

-

Add β-glucuronidase/arylsulfatase to deconjugate the glucuronidated and sulfated metabolites of 1-hydroxypyrene.

-

Incubate the mixture at 37°C for at least 4 hours (or overnight).[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the 1-hydroxypyrene and this compound from the cartridge with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 1-hydroxypyrene and this compound. For the silylated derivatives in GC-MS, the m/z for 1-Hydroxypyrene is 290.1121 and for this compound is 299.1686.[7]

-

-

Data Analysis:

-

The concentration of 1-hydroxypyrene in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-hydroxypyrene and a constant concentration of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various studies for the analysis of 1-hydroxypyrene in urine using an isotopically labeled internal standard.

| Parameter | Typical Range |

| Calibration Range | 0.005 - 100 µg/L |

| Limit of Detection (LOD) | 0.01 - 0.2 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |

| Recovery | 79.4 - 106% |

| Intra-day Precision (%RSD) | 1.68 - 6.7% |

| Inter-day Precision (%RSD) | 1.81 - 5.0% |

Table 2: Summary of Quantitative Data for Urinary 1-Hydroxypyrene Analysis.[8][9]

Biological Role and Signaling Pathway

1-Hydroxypyrene, the analyte measured using this compound, is an agonist for the Aryl Hydrocarbon Receptor (AhR).[1][10] The AhR is a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics, including PAHs. Activation of the AhR signaling pathway can lead to the induction of drug-metabolizing enzymes, such as cytochrome P450s, but has also been implicated in various toxicological and pathological processes.

Experimental Workflow

The use of this compound is an integral part of the workflow for biomonitoring of PAH exposure. The following diagram illustrates a typical experimental workflow from sample collection to data interpretation.

References

- 1. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Sentinel Molecule: A Technical Guide to 1-Hydroxypyrene-d9 as an Internal Standard in Biomarker Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-Hydroxypyrene-d9 as an internal standard for the accurate quantification of 1-hydroxypyrene, a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of chemicals, some of which are known carcinogens, formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Accurate measurement of PAH metabolites is therefore crucial for toxicological studies, environmental health research, and the development of safer pharmaceuticals.

The Biomarker: 1-Hydroxypyrene

Pyrene is a common PAH found in environmental mixtures. Following exposure, pyrene is metabolized in the body, primarily to 1-hydroxypyrene, which is then conjugated with glucuronic acid or sulfate and excreted in urine.[1][2] The concentration of 1-hydroxypyrene in urine is a reliable short-term indicator of recent exposure to PAHs.[3]

The Internal Standard: this compound

To ensure the accuracy and reliability of 1-hydroxypyrene quantification, a stable isotope-labeled internal standard, this compound, is employed.[4] This molecule is chemically identical to the analyte of interest but has nine of its hydrogen atoms replaced with deuterium. This mass difference allows it to be distinguished from the native 1-hydroxypyrene by mass spectrometry, while its similar chemical and physical properties ensure it behaves almost identically during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.

Metabolic Pathway of Pyrene

The biotransformation of pyrene to its excretable metabolite, 1-hydroxypyrene glucuronide, is a multi-step process primarily occurring in the liver.

Quantitative Data for Analysis

The following tables summarize key quantitative parameters for the analysis of 1-hydroxypyrene using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Method | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Hydroxypyrene | LC-MS/MS (ESI+) | None | 219.2 | 189.1, 201.1 |

| This compound | LC-MS/MS (ESI+) | None | 228.2 | 198.1 |

| 1-Hydroxypyrene | GC-MS (EI) | Silylation (e.g., BSTFA) | 290 | 275 |

| This compound | GC-MS (EI) | Silylation (e.g., BSTFA) | 299 | 284 |

Table 2: Typical Concentrations and Chromatographic Retention Times

| Analytical Method | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Internal Standard Concentration |

| HPLC-FLD | C18 | Acetonitrile:Water (70:30) | ~3.5 | Not applicable for FLD, but spiking concentrations in samples for validation range from 0.5 to 20 µg/L.[1] |

| HPLC-FLD | C18 (Symmetry) | Gradient: 40% Methanol in water to 100% Methanol | ~10.9 | Not applicable for FLD. |

| LC-MS/MS | C18 | Gradient: Acetonitrile and 10mM Ammonium Acetate | Varies with gradient | 100 ng/mL working solution added to samples.[5] |

| GC-MS | DB-5MS | Helium | Varies with temperature program | 50 ng/mL in final calibration standards.[6] |

Experimental Protocols

A generalized workflow for the analysis of urinary 1-hydroxypyrene involves sample collection, enzymatic hydrolysis to deconjugate the metabolites, extraction and cleanup, and finally, instrumental analysis.

Detailed Methodologies

1. Sample Preparation: Enzymatic Hydrolysis

-

Objective: To cleave the glucuronide and sulfate conjugates from 1-hydroxypyrene, liberating the free form for extraction and analysis.[7]

-

Procedure:

-

To a known volume of urine (e.g., 1-2 mL), add an appropriate volume of this compound internal standard solution.[5]

-

Add a buffer solution to adjust the pH to the optimal range for the enzyme (typically pH 5).[8]

-

Add β-glucuronidase/arylsulfatase enzyme solution. The amount of enzyme may need to be optimized but is typically in the range of 400-1000 units per sample.[9]

-

Incubate the mixture at 37°C for a period ranging from 4 hours to overnight (approximately 16 hours) with gentle agitation.[9][10]

-

2. Extraction and Cleanup: Solid Phase Extraction (SPE)

-

Objective: To isolate 1-hydroxypyrene from the complex urine matrix and remove interfering substances.[8]

-

Procedure:

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[8]

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[8]

-

Elution: Elute the 1-hydroxypyrene and the internal standard with a stronger organic solvent, such as methanol or acetonitrile.[8]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase or an appropriate solvent for the subsequent analysis.[11]

-

3. Instrumental Analysis: HPLC with Fluorescence Detection (HPLC-FLD)

-

Objective: To separate 1-hydroxypyrene from other components in the extract and quantify it based on its native fluorescence.

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase is 88% methanol and 12% water.[3][8]

-

Fluorescence Detection: Excitation wavelength around 242 nm and an emission wavelength around 388 nm.[8]

-

4. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To provide highly selective and sensitive quantification of 1-hydroxypyrene and this compound based on their mass-to-charge ratios.

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile or methanol with an aqueous component containing a modifier like ammonium acetate or formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode is common.[5]

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard (see Table 1).[5]

-

5. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: An alternative to LC-based methods, often requiring derivatization to increase the volatility of 1-hydroxypyrene.

-

Procedure:

-

Derivatization: After extraction and drying, the residue is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12][13]

-

GC Separation:

-

Column: A non-polar capillary column, such as a DB-5MS.[6]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring the characteristic ions of the derivatized analyte and internal standard (see Table 1).[12]

-

-

Conclusion

The use of this compound as an internal standard is indispensable for the reliable biomonitoring of PAH exposure. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures high accuracy and precision in quantification. The methodologies outlined in this guide, from sample preparation to instrumental analysis, provide a robust framework for researchers in environmental health, toxicology, and drug development to obtain high-quality data for assessing the impact of PAH exposure. The choice of analytical technique will depend on the required sensitivity, sample throughput, and available instrumentation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcce.ac.ir [ijcce.ac.ir]

- 9. thaiscience.info [thaiscience.info]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pjmhsonline.com [pjmhsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Metabolic Fate and Toxicokinetics of 1-Hydroxypyrene-d9 in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies on the metabolic fate and toxicokinetics of 1-Hydroxypyrene-d9 are not extensively available in public literature. This guide synthesizes the well-documented data for its non-deuterated analogue, 1-hydroxypyrene (1-OHP), and integrates the principles of the kinetic isotope effect to project the likely behavior of the deuterated compound. This compound is predominantly utilized as an internal standard in analytical methods for the quantification of 1-hydroxypyrene.

Introduction

1-Hydroxypyrene (1-OHP) is the primary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH). Its presence in urine is a widely accepted biomarker for assessing exposure to PAHs. The deuterated form, this compound, serves as a critical internal standard for accurate quantification in biological samples due to its similar chemical properties and distinct mass. Understanding the metabolic fate and toxicokinetics of 1-OHP is crucial for interpreting biomonitoring data. This guide provides a comprehensive overview of the known metabolic pathways and kinetic parameters of 1-OHP and discusses the potential influence of deuteration on these processes.

Metabolic Fate of 1-Hydroxypyrene

Once formed from the metabolism of pyrene, 1-hydroxypyrene undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.

Metabolic Pathways:

The primary metabolic pathway for 1-hydroxypyrene involves conjugation reactions in the liver.

-

Glucuronidation: This is the predominant pathway for 1-OHP metabolism. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 1-OHP, forming 1-hydroxypyrene glucuronide. Studies in isolated rat hepatocytes have shown that the rate of glucuronidation is significantly higher than that of sulfation.[1] In human urine, the major metabolite of pyrene is 1-hydroxypyrene glucuronide.[2]

-

Sulfation: The sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 1-OHP, forming 1-hydroxypyrene sulfate. This is a less prominent, but still significant, metabolic route.[1][3]

The following diagram illustrates the primary metabolic pathways of 1-hydroxypyrene.

Toxicokinetics of 1-Hydroxypyrene

The toxicokinetics of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For 1-hydroxypyrene, these parameters have been primarily studied in the context of pyrene exposure.

Absorption and Distribution

Following exposure to pyrene through inhalation, ingestion, or dermal contact, it is rapidly absorbed and distributed throughout the body. Pyrene is then metabolized to 1-hydroxypyrene, primarily in the liver. In a study with rats administered intravenous [14C]pyrene, the labeled pyrene was rapidly distributed, with the largest fraction initially found in adipose tissue.[4]

Metabolism and Excretion

As detailed in the metabolic fate section, 1-OHP is efficiently metabolized into its glucuronide and sulfate conjugates. These conjugates are then primarily excreted in the urine. The half-life of 1-hydroxypyrene in urine is a key toxicokinetic parameter and varies depending on the route of exposure.

Quantitative Toxicokinetic Data for 1-Hydroxypyrene

| Parameter | Species | Exposure Route | Value | Reference |

| Urinary Excretion Half-Life (t½) | Human | Ingestion (Dietary) | 3.9 - 5.7 hours | [5][6] |

| Human | Inhalation | 6 - 29 hours | [5] | |

| Human | Dermal | 11.5 - 15 hours | [5] | |

| Human | Occupational (Mixed) | 6 - 35 hours | [7][8][9] | |

| Rat | Intravenous | 5.2 - 6.7 hours (in blood and tissues) | [4] | |

| Time to Maximum Concentration (Tmax) | Human | Ingestion (Dietary) | 4.0 - 5.5 hours | [5] |

| Excretion Profile | Human | Ingestion (Dietary) | 51-90% of 1-OHP excreted within the first 12 hours | [5] |

| Rat | Intravenous | At 24h, 57.2% of the dose recovered in urine and 18.3% in feces | [4] |

The Influence of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug or metabolite. This is known as the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[10][11]

For this compound, the deuterium atoms are typically on the aromatic ring. While the primary metabolic pathways for 1-OHP are conjugation reactions (glucuronidation and sulfation) at the hydroxyl group, the electronic environment of the molecule can influence the reaction rates. However, since the C-D bonds are not directly cleaved during these Phase II reactions, a significant kinetic isotope effect on the rate of conjugation is not expected.

The primary impact of deuteration in this compound would be on any minor Phase I metabolic pathways that might involve hydroxylation of the aromatic ring, although these are not the principal routes of metabolism for 1-OHP. A slower rate of such minor metabolic pathways could potentially lead to a slightly longer overall half-life of the deuterated compound compared to its non-deuterated counterpart, but this effect is likely to be minimal given the predominance of the conjugation pathways.[12][13][14]

Therefore, for its use as an internal standard, it is reasonably assumed that the metabolic fate and toxicokinetics of this compound closely mimic those of 1-hydroxypyrene, with negligible differences in the rates of its major metabolic and excretory pathways.

Experimental Protocols

The following are generalized experimental protocols for the in vivo study of 1-hydroxypyrene, based on methodologies cited in the literature.

Animal Study Protocol (Rat Model)

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Intravenous injection of a known concentration of the test compound (e.g., [14C]pyrene to study the formation and kinetics of 1-OHP).[4]

-

Sample Collection:

-

Sample Preparation:

-

Urine samples are often treated with β-glucuronidase and arylsulfatase to deconjugate the metabolites back to free 1-OHP for total 1-OHP measurement.[3]

-

Tissues are homogenized for analysis.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of 1-OHP and its parent compound.[4][7] this compound is used as an internal standard.

Human Biomonitoring Protocol

-

Study Population: Occupationally exposed workers or the general population.

-

Sample Collection:

-

Sample Preparation:

-

Urine samples are typically hydrolyzed with β-glucuronidase/arylsulfatase to measure total 1-OHP.

-

Solid-phase extraction (SPE) is often used for sample clean-up and concentration.[7]

-

-

Analytical Method: HPLC with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) / LC-MS for quantification of 1-OHP.[2][3] this compound is used as an internal standard for accurate measurement.

The following diagram illustrates a general experimental workflow for an in vivo toxicokinetics study.

Conclusion

The metabolic fate of 1-hydroxypyrene is characterized by rapid and efficient Phase II conjugation, primarily glucuronidation, followed by urinary excretion. Its toxicokinetic profile, particularly its urinary excretion half-life, is dependent on the route of exposure. For its deuterated analog, this compound, it is inferred that the metabolic fate and toxicokinetics are highly similar to the non-deuterated form. The lack of direct C-D bond cleavage in the major metabolic pathways suggests a minimal kinetic isotope effect. This similarity in biochemical behavior is fundamental to its utility as a reliable internal standard in biomonitoring studies for accurate assessment of PAH exposure. Further research directly investigating the in vivo disposition of this compound could provide a more definitive understanding and further validate its use in toxicokinetic modeling.

References

- 1. Predominance of glucuronidation over sulfation in metabolism of 1-hydroxybenzo[a]pyrene by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Kinetics of tissue distribution and elimination of pyrene and 1-hydroxypyrene following intravenous administration of [14C]pyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excretion profiles and half-lives of ten urinary polycyclic aromatic hydrocarbon metabolites after dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Hydroxypyrene-d9: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material (CRM) 1-Hydroxypyrene-d9. It is designed to assist researchers, scientists, and professionals in drug development in understanding and critically evaluating the quality of this isotopically labeled standard for its intended applications.

Certificate of Analysis Summary

A Certificate of Analysis for a high-purity certified reference material like this compound provides critical information regarding its identity, purity, and concentration. This information is essential for ensuring the accuracy and reliability of experimental results. The data is typically generated and presented in accordance with international quality standards such as ISO 17034 and ISO/IEC 17025.

Identification and Characterization

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 132603-37-3 |

| Molecular Formula | C₁₆HD₉O |

| Molecular Weight | 227.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in acetonitrile, methanol, and other organic solvents |

Purity and Impurity Profile

The purity of this compound is a critical parameter and is typically assessed using multiple analytical techniques to determine both chemical and isotopic purity.

| Purity Assessment | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98% |

| Isotopic Purity (Isotopic Enrichment) | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥98 atom % D |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | <0.5% |

| Water Content | Karl Fischer Titration | <0.1% |

Experimental Protocols

Detailed experimental protocols are fundamental to the transparency and reproducibility of the data presented in a Certificate of Analysis. The following sections outline the typical methodologies used for the purity assessment of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The chemical purity of the this compound standard is determined by HPLC with UV or fluorescence detection. The method separates the main component from any non-volatile, UV-absorbing impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Instrumentation and Conditions:

| Parameter | Specification |

| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 242 nm or Fluorescence Detector (FLD) with excitation at 242 nm and emission at 388 nm |

| Run Time | 20 minutes |

Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to a working concentration of about 10 µg/mL for injection.

Data Analysis: The percentage purity is calculated using the following formula:

Isotopic Purity (Enrichment) Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The isotopic enrichment of deuterium in this compound is determined by GC-MS. The sample is derivatized to increase its volatility and then introduced into the GC-MS system. The mass spectrometer is used to determine the relative abundance of the deuterated and non-deuterated molecular ions.

Instrumentation and Conditions:

| Parameter | Specification |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 10 min |

| MS Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-350 |

Sample Preparation: The this compound sample is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the more volatile trimethylsilyl (TMS) ether derivative.

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the fully deuterated (d9) and the non-deuterated (d0) species. The formula for calculating the atom percent deuterium is:

Visualizations

Purity Assessment Workflow

The following diagram illustrates the typical workflow for the comprehensive purity assessment of a this compound certified reference material.

Caption: Workflow for the purity assessment of this compound.

This comprehensive guide provides the essential information and methodologies related to the certification and purity assessment of this compound. For specific lot-to-lot data, always refer to the Certificate of Analysis provided by the manufacturer.

Technical Guide: 1-Hydroxypyrene-d9 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 1-Hydroxypyrene. 1-Hydroxypyrene is a critical biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants with carcinogenic potential.[1][2][3] This document details its commercial availability, key technical specifications, and a representative analytical protocol for its use in biomonitoring studies.

Commercial Sources and Availability

This compound is available from several specialized chemical suppliers. The product is typically sold as a solid in milligram quantities. Isotopic purity is a critical parameter for its function as an internal standard and is generally high across suppliers.

Table 1: Commercial Supplier Summary for this compound

| Supplier | Product/Catalog No. | CAS Number | Molecular Weight | Isotopic Purity | Available Quantities |

| MedchemExpress | HY-138339 | 132603-37-3 | 227.31 | Not specified | 1 mg, 5 mg |

| LGC Standards | TRC-H952702 | 132603-37-3 | 227.31 | Not specified | 1 mg, 2.5 mg, 5 mg |

| Santa Cruz Biotechnology | sc-213342 | 132603-37-3 | 227.30 | 98% | Varies by distributor |

| CDN Isotopes | D-6040 | 132603-37-3 | 227.31 | 98 atom % D | 10 mg, 50 mg |

| Clinivex | RCLS3C38744 | 132603-37-3 | 227.31 | Not specified | Not specified |

Application and Use

The primary application of this compound is as an internal standard (IS) for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] In human biomonitoring, pyrene is metabolized to 1-hydroxypyrene, which is then conjugated (primarily with glucuronic acid) and excreted in urine.[2][4] To accurately measure the total 1-hydroxypyrene concentration, urine samples must first be treated with a deconjugating enzyme like β-glucuronidase.[4][5]

This compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the native analyte (1-Hydroxypyrene) but has a different mass due to the deuterium atoms, it co-elutes chromatographically but is distinguishable by the mass spectrometer. This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.

Experimental Protocol: Quantification of 1-Hydroxypyrene in Urine

This protocol is a representative method synthesized from established procedures for biomonitoring PAH exposure.[2][5]

3.1. Materials and Reagents

-

This compound (Internal Standard)

-

1-Hydroxypyrene (Native Standard for calibration curve)

-

β-glucuronidase/arylsulfatase enzyme solution

-

Sodium acetate buffer (pH 5.5)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric absorbent-based)

-

Human urine samples

3.2. Methodology

-

Sample Preparation:

-

Thaw 1 mL of a human urine sample at room temperature.

-

Spike the sample with a known amount of this compound solution (internal standard).

-

Add 1 mL of β-glucuronidase/arylsulfatase enzyme solution prepared in sodium acetate buffer.[5]

-

Incubate the mixture in a water bath at 37°C for 17-18 hours to ensure complete deconjugation of glucuronidated metabolites.[5]

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the enzyme-treated urine sample onto the cartridge. An automated or manual system can be used.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the analytes (1-hydroxypyrene and this compound) using an appropriate solvent, such as methanol.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 analytical column (e.g., Agilent XBridge C18, 150 × 4.6 mm, 5 µm).[3]

-

Mobile Phase: Use an isocratic or gradient elution with a mixture of water and methanol.[3]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and the internal standard. For example:

-

1-Hydroxypyrene: m/z 219.3 → 200.0[6]

-

This compound: The precursor ion will be shifted by +9 Da (m/z 228.3). The product ion may also be shifted depending on the fragmentation pattern.

-

-

Table 2: Example LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Water:Methanol (12:88 v/v)[3] |

| Flow Rate | 1.2 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 30 °C[3] |

| Ionization Mode | APCI or ESI (Negative or Positive) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Visualized Workflows

The following diagrams illustrate the key processes involved in using this compound for biomonitoring.

Caption: Analytical workflow for urinary 1-hydroxypyrene quantification.

Caption: Logical relationship for the use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Gold Standard in PAH Exposure Assessment: A Technical Guide to 1-Hydroxypyrene-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-Hydroxypyrene-d9 (d9-1-OHP) in the accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs). As a deuterated internal standard, d9-1-OHP is indispensable for robust and reliable quantification of its non-labeled counterpart, 1-hydroxypyrene (1-OHP), a primary biomarker of PAH exposure. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support its application in research and clinical settings.

The Core Principle: Why 1-Hydroxypyrene and its Deuterated Standard are Crucial

Polycyclic aromatic hydrocarbons are a class of chemicals released from the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to these compounds is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is essential for assessing health risks in occupational and environmental settings.

Urinary 1-hydroxypyrene, the principal metabolite of pyrene, has been extensively utilized as a biological indicator of PAH exposure.[1] Pyrene is a common component of PAH mixtures, and its metabolite, 1-OHP, provides a reliable short-term measure of exposure, with a half-life of approximately 18 to 20 hours.[1]

To ensure the accuracy and precision of 1-OHP quantification in complex biological matrices like urine, a suitable internal standard is necessary. This compound serves as the ideal internal standard for mass spectrometry-based analytical methods. By replacing nine hydrogen atoms with deuterium, d9-1-OHP is chemically identical to 1-OHP but has a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer. This near-identical chemical behavior ensures that d9-1-OHP experiences the same variations as 1-OHP during sample preparation, extraction, and analysis, thereby correcting for any potential losses or matrix effects and leading to highly accurate quantification.

Metabolic Pathway of Pyrene

The biotransformation of pyrene to its excretable metabolite, 1-hydroxypyrene, is a critical process in PAH detoxification. The following diagram illustrates this metabolic pathway.

Experimental Protocols for Urinary 1-Hydroxypyrene Analysis

The accurate determination of urinary 1-OHP concentrations requires a multi-step analytical process. The following sections detail the common methodologies for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

In urine, 1-OHP is primarily present as glucuronide and sulfate conjugates. To measure total 1-OHP, these conjugates must first be cleaved through enzymatic hydrolysis.

Materials:

-

Urine sample

-

This compound (internal standard solution)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Deionized water

Protocol:

-

Internal Standard Spiking: To a known volume of urine (e.g., 1-5 mL), add a precise amount of this compound internal standard solution.

-

Buffering: Add sodium acetate buffer to adjust the pH of the urine sample to approximately 5.0.

-

Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to the buffered urine sample. Incubate the mixture overnight (approximately 16 hours) at 37°C to ensure complete hydrolysis of the 1-OHP conjugates.[2]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

-

Elution: Elute the retained 1-OHP and d9-1-OHP from the cartridge using methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).

Analytical Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Fluorescence Detector

-

Reversed-phase C18 column

Protocol:

-

Chromatographic Separation: Inject the reconstituted sample extract into the HPLC system. Separation is typically achieved using a C18 column with a mobile phase gradient of methanol and water.

-

Fluorescence Detection: Monitor the column effluent using a fluorescence detector. Set the excitation and emission wavelengths to be optimal for 1-OHP (e.g., excitation at 242 nm and emission at 388 nm).[3]

-

Quantification: Identify and quantify 1-OHP and d9-1-OHP based on their retention times and peak areas. The concentration of 1-OHP in the original urine sample is calculated by comparing the peak area ratio of 1-OHP to d9-1-OHP against a calibration curve prepared with known concentrations of 1-OHP and a constant concentration of d9-1-OHP.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph

-

Mass Spectrometer

-

Capillary column suitable for PAH analysis

Protocol:

-

Derivatization: Prior to GC-MS analysis, the hydroxyl group of 1-OHP and d9-1-OHP must be derivatized to increase their volatility. This is typically done by silylating the dried extract with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: Inject the derivatized sample into the GC. The separation of the analytes is achieved on a capillary column using a temperature-programmed oven.

-

MS Detection: The eluting compounds are ionized (typically by electron impact) and detected by the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized 1-OHP and d9-1-OHP.

-

Quantification: Similar to the HPLC method, quantify 1-OHP by comparing the ion abundance ratio of the analyte to the deuterated internal standard against a calibration curve.

Experimental Workflow

The following diagram provides a visual representation of the typical workflow for the analysis of urinary 1-hydroxypyrene.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies, highlighting the performance of analytical methods for 1-OHP and providing context for exposure levels in different populations.

Table 1: Analytical Method Performance for 1-Hydroxypyrene

| Analytical Method | Limit of Detection (LOD) | Recovery (%) | Reference |

| HPLC-FLD | 1.37 nmol/L | Not Reported | [4] |

| HPLC-FLD | 0.02 µg/L | >99.96% | [5] |

| HPLC-FLD | 1.0 ng/L | >83% | [6] |

| LC-MS/MS | 7.6 - 20.3 pg/mL | >69% | [7] |

| GC-MS | 0.015 µg/L | Not Reported | [8] |

Table 2: Urinary 1-Hydroxypyrene Concentrations in Various Populations

| Population | Exposure Type | 1-OHP Concentration (µmol/mol creatinine) | Reference |

| Rubber wood burning workers (on work) | Occupational | 0.35 ± 0.32 | [9] |

| Rubber wood burning workers (off work) | Occupational | 0.41 ± 0.74 | [9] |

| Coke-oven workers | Occupational | Highest among petrochemical industries | [10] |

| Non-occupationally exposed non-smokers | Environmental | 95th percentile: 0.24 | [11] |

| Non-occupationally exposed smokers | Environmental | 95th percentile: 0.76 | [11] |

| Unexposed control individuals | Environmental | Limit of Detection - 3.3 nmol/L | [4] |

| Exposed workers (low level) | Occupational | Limit of Detection - 39 nmol/L | [4] |

Conclusion

The use of this compound as an internal standard is fundamental to the accurate and reliable biomonitoring of PAH exposure through the measurement of urinary 1-hydroxypyrene. The detailed protocols and quantitative data presented in this guide underscore the robustness of this analytical approach. For researchers, scientists, and drug development professionals, the precise assessment of PAH exposure is critical for understanding its health impacts and for the development of potential therapeutic or preventative strategies. The methodologies described herein represent the current gold standard in the field, enabling high-quality data generation for a wide range of applications, from epidemiological studies to clinical trials.

References

- 1. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcce.ac.ir [ijcce.ac.ir]

- 6. Determination of 1-hydroxypyrene in human urine by acid hydrolysis coupled to solid-phase microextraction and semi-microcolumn liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]

- 9. Urinary 1-Hydroxypyrene Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-Hydroxypyrene in Human Urine by LC-MS/MS using 1-Hydroxypyrene-d9

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Hydroxypyrene (1-OHP), a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine.[1][2][3] The protocol employs 1-Hydroxypyrene-d9 (1-OHP-d9) as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[4] The methodology encompasses sample preparation involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and occupational exposure monitoring.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental contaminants originating from the incomplete combustion of organic materials.[5][6] Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties.[2][6] Pyrene is a major component of PAH mixtures, and its primary metabolite, 1-Hydroxypyrene (1-OHP), is a widely accepted biomarker for assessing human exposure to PAHs.[7][3][6][8] In biological systems, 1-OHP is conjugated to form glucuronide and sulfate derivatives before being excreted in urine.[7][3]

Accurate and sensitive quantification of urinary 1-OHP is crucial for exposure assessment. LC-MS/MS offers high specificity and sensitivity for the analysis of biomarkers in complex biological matrices.[4] The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of 1-OHP in human urine.

Experimental

Materials and Reagents

-

1-Hydroxypyrene (purity ≥98.5%)

-

This compound (isotopic purity ≥99%)[4]

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric absorbent-based)[9]

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-OHP and 1-OHP-d9 in methanol.

-

Working Standard Solutions: Serially dilute the 1-OHP stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 1-OHP-d9 stock solution with acetonitrile.[4]

Sample Preparation Protocol

-

Sample Collection: Collect urine samples in polypropylene containers and store them at -20°C or below until analysis.

-

Enzymatic Hydrolysis:

-

Thaw urine samples at room temperature.

-

To a 1 mL aliquot of urine, add 100 µL of the 1-OHP-d9 internal standard working solution (100 ng/mL).[4]

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).[10]

-

Add 30 µL of β-glucuronidase/arylsulfatase solution.[4]

-

Vortex the mixture and incubate at 37°C for a minimum of 4 hours (or overnight) to ensure complete deconjugation of 1-OHP metabolites.[4][10]

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 30% methanol in water to remove interferences.[4]

-

Drying: Dry the cartridge completely under a stream of nitrogen.

-

Elution: Elute the analytes with 4 mL of methanol.[4]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the initial mobile phase composition (e.g., 60% acetonitrile in water).[4]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Figure 1: Detailed workflow for the preparation and analysis of urine samples for 1-Hydroxypyrene.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent

-

Column: Phenomenex Synergi Hydro-RP (2.0 x 100 mm, 2.5 µm) or equivalent C18 column[4]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient starting from 60% B, increasing to 90% B over 3.5 minutes, holding for 4.5 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 380 µL/min[4]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL[4]

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative mode. APCI may offer better sensitivity and robustness.[11]

-

Ion Spray Voltage: 5500 V[4]

-

Source Temperature: 400°C[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Results and Discussion

Quantitative Data Summary

The performance of the LC-MS/MS method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the quantitative performance of the method.

| Parameter | 1-Hydroxypyrene (1-OHP) | Reference |

| Linearity Range | 0.50–25.00 ng/mL | [4] |

| 50-1000 pg/mL (with derivatization) | [7][12] | |

| Limit of Detection (LOD) | 0.02 µg/L (SPE-HPLC-Fluorescence) | [9] |

| 0.49 µg/L | [13] | |

| Limit of Quantification (LOQ) | 0.15 ng/mL (HPLC-Fluorescence) | [14] |

| Recovery | >80% | [4] |

| 87.3% (LLE-HPLC-Fluorescence) | [15] | |

| 91% | [13] |

Chromatographic Performance

The described chromatographic conditions provide excellent separation of 1-OHP from endogenous urine matrix components. The retention time for 1-OHP is approximately 3.44 minutes, and for 1-OHP-d9 is approximately 3.29 minutes under the specified conditions.[4] The total run time is approximately 12 minutes, allowing for efficient sample throughput.[4]

Mass Spectrometric Detection

The MRM transitions for 1-OHP and the internal standard 1-OHP-d9 are highly specific and allow for sensitive detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Hydroxypyrene (Quantifier) | 219.2 | 189.1 | 26 |

| 1-Hydroxypyrene (Qualifier) | 219.2 | 201.1 | - |

| This compound (IS) | 228.2 | 198.1 | - |

Collision energy may require optimization based on the specific instrument used.[7][4]

Figure 2: Logical flow of the LC-MS/MS analysis from sample injection to data processing.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 1-Hydroxypyrene in human urine. The use of this compound as an internal standard ensures high accuracy and precision. The detailed sample preparation and instrumental parameters can be readily implemented in a laboratory setting for routine monitoring of PAH exposure in research, clinical, and occupational health applications. This method is a valuable tool for assessing the potential health risks associated with environmental and occupational exposure to PAHs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcce.ac.ir [ijcce.ac.ir]

- 10. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pjmhsonline.com [pjmhsonline.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Urinary 1-Hydroxypyrene using GC-MS with 1-Hydroxypyrene-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction